4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Tetrazole Ring: The tetrazole ring is typically formed through cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The final step involves coupling the piperidine-sulfonyl intermediate with the tetrazole-benzamide intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound shares structural similarities with 4-(piperidin-1-ylsulfonyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide and is also investigated for its potential as a therapeutic agent.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another compound with a tetrazole ring, used in the development of energetic materials.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20N6O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N6O3S/c26-19(21-16-5-4-6-17(13-16)25-14-20-22-23-25)15-7-9-18(10-8-15)29(27,28)24-11-2-1-3-12-24/h4-10,13-14H,1-3,11-12H2,(H,21,26) |
InChI Key |
HFWQZKVIBOGCNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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